molecular formula C22H27BrN2O3 B283444 N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}phenyl)butanamide

N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}phenyl)butanamide

Cat. No. B283444
M. Wt: 447.4 g/mol
InChI Key: YIYWVUOIZVUKHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}phenyl)butanamide, also known as ABP-700, is a small molecule that has been developed as a selective inhibitor of the neuronal nicotinic acetylcholine receptor (nAChR) subtype α7. This receptor plays a crucial role in a variety of physiological and pathological processes, including learning and memory, inflammation, and pain. ABP-700 has been shown to have potential therapeutic applications in a range of disorders, such as Alzheimer's disease, schizophrenia, and chronic pain.

Mechanism of Action

N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}phenyl)butanamide acts as a selective inhibitor of the α7 nAChR subtype, which is highly expressed in the brain and has been implicated in a variety of physiological and pathological processes. By blocking the activity of this receptor, N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}phenyl)butanamide can modulate the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, leading to changes in neuronal activity and behavior.
Biochemical and Physiological Effects:
N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}phenyl)butanamide has been shown to have a range of biochemical and physiological effects in preclinical models. These include changes in neurotransmitter release, modulation of synaptic plasticity, and alterations in gene expression. In addition, N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}phenyl)butanamide has been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in a range of disorders.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}phenyl)butanamide is its selectivity for the α7 nAChR subtype, which allows for specific modulation of this receptor without affecting other nAChR subtypes. However, one limitation of N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}phenyl)butanamide is its relatively low potency, which may limit its effectiveness in certain disease models.

Future Directions

There are several future directions for research on N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}phenyl)butanamide. One area of interest is the development of more potent and selective inhibitors of the α7 nAChR subtype, which may have improved therapeutic potential. Another area of interest is the investigation of the role of α7 nAChR in other disease models, such as depression and anxiety. Finally, the development of N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}phenyl)butanamide as a clinical therapy for Alzheimer's disease, schizophrenia, and chronic pain is an important future direction for research.

Synthesis Methods

The synthesis of N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}phenyl)butanamide involves several steps, starting with the preparation of the key intermediate 4-bromo-3,5-diethoxybenzyl alcohol. This is followed by the reaction of the alcohol with allyl bromide to form the allyl ether derivative. The resulting compound is then reacted with 4-aminophenylbutyric acid to obtain the final product, N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}phenyl)butanamide.

Scientific Research Applications

N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}phenyl)butanamide has been extensively studied in preclinical models, and its potential therapeutic applications have been investigated in a variety of disease models. In Alzheimer's disease, N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}phenyl)butanamide has been shown to improve cognitive function and reduce amyloid-beta peptide levels in the brain. In schizophrenia, N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}phenyl)butanamide has been shown to improve sensory processing and reduce the negative symptoms of the disease. In chronic pain, N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}phenyl)butanamide has been shown to reduce pain behavior and inflammation.

properties

Molecular Formula

C22H27BrN2O3

Molecular Weight

447.4 g/mol

IUPAC Name

N-[4-[(3-bromo-5-ethoxy-4-prop-2-enoxyphenyl)methylamino]phenyl]butanamide

InChI

InChI=1S/C22H27BrN2O3/c1-4-7-21(26)25-18-10-8-17(9-11-18)24-15-16-13-19(23)22(28-12-5-2)20(14-16)27-6-3/h5,8-11,13-14,24H,2,4,6-7,12,15H2,1,3H3,(H,25,26)

InChI Key

YIYWVUOIZVUKHF-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=C(C=C1)NCC2=CC(=C(C(=C2)Br)OCC=C)OCC

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)NCC2=CC(=C(C(=C2)Br)OCC=C)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.